molecular formula C17H14O7 B056955 Desmethoxycentaureidin CAS No. 22934-99-2

Desmethoxycentaureidin

Cat. No. B056955
CAS RN: 22934-99-2
M. Wt: 330.29 g/mol
InChI Key: VCWFILUULGOFCD-UHFFFAOYSA-N
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Description

Desmethoxycentaureidin is a natural compound with multiple pharmacological activities that make it an attractive candidate for drug development . Its anti-inflammatory, analgesic, antitumor, antimicrobial, antioxidant, and hepatoprotective effects have been demonstrated in various preclinical studies .


Synthesis Analysis

The synthesis of Desmethoxycentaureidin has been described in the literature . The process involves the use of 2, 4-Dibenzyloxy-3-Methoxy-6-Oxyacetophenon .


Molecular Structure Analysis

Desmethoxycentaureidin has a molecular formula of C17H14O7 . Its molecular weight is 330.29 g/mol . The compound’s structure includes a chromen-4-one moiety and methoxyphenyl group .

Scientific Research Applications

Phenolics Biosynthesis

Desmethoxycentaureidin plays a significant role in the phenolics biosynthetic plasticity of certain plants like Artemisia alba Turra . It’s involved in the alteration of in vitro morphogenesis, which is a crucial process in plant tissue culture techniques . The changes in root system development and callusogenesis are related to targeted alterations of flavones/flavonols ratios and esterification degree of caffeoylquinic acids .

Anti-Inflammatory Properties

Desmethoxycentaureidin has been found to exhibit anti-inflammatory properties . This makes it a potential candidate for the development of new drugs or therapies aimed at treating inflammatory conditions .

Analgesic Effects

In addition to its anti-inflammatory properties, Desmethoxycentaureidin also exhibits analgesic effects . This suggests that it could be used in the development of pain management treatments .

Antitumor Activity

Desmethoxycentaureidin has shown potential in the field of oncology due to its antitumor properties . Further research is needed to fully understand its mechanisms of action and potential applications in cancer treatment .

Antimicrobial Properties

Desmethoxycentaureidin has demonstrated antimicrobial properties . This suggests that it could be used in the development of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant bacteria .

Antioxidant Activity

Desmethoxycentaureidin also exhibits antioxidant activity . Antioxidants are important in the prevention of cellular damage caused by free radicals, and thus, Desmethoxycentaureidin could have potential applications in the prevention of diseases associated with oxidative stress .

Hepatoprotective Effects

Desmethoxycentaureidin has been found to have hepatoprotective effects . This suggests that it could be used in the treatment of liver diseases or in the development of drugs aimed at protecting the liver from damage .

Phytochemical Studies

Desmethoxycentaureidin has been isolated from the aqueous methanolic extract of the aerial parts of Teucrium pilosum along with other flavonoids . This highlights its importance in phytochemical studies and its potential use in the development of plant-based therapies .

Safety And Hazards

Safety data sheets recommend avoiding dust formation and breathing mist, gas or vapours when handling Desmethoxycentaureidin . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-12-4-3-8(5-9(12)18)13-6-10(19)15-14(24-13)7-11(20)17(23-2)16(15)21/h3-7,18,20-21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWFILUULGOFCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethoxycentaureidin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the antiproliferative activity of desmethoxycentaureidin and against which cancer cell lines has it shown efficacy?

A1: [, ] Desmethoxycentaureidin has demonstrated antiproliferative activity against several cancer cell lines in vitro. Specifically, it exhibited potent activity against human uterine carcinoma (HeLa) cells with a GI50 value of 9 µM [, ]. Additionally, it displayed moderate activity against murine melanoma (B16F10) cells with a GI50 value of 10 µM []. This suggests desmethoxycentaureidin holds potential as a lead compound for further development in cancer research.

Q2: How does the structure of desmethoxycentaureidin influence its antiproliferative activity?

A2: [] Studies have investigated the structure-activity relationship (SAR) of desmethoxycentaureidin and related flavones. The presence of hydroxyl groups at positions 5, 7, and 3' on the flavone skeleton appears crucial for its antiproliferative activity. Modifications to the methoxy substitution pattern on the flavone ring can significantly influence potency against different cancer cell lines. Further research exploring SAR could optimize the structure for enhanced activity and selectivity.

Q3: In what plant species can desmethoxycentaureidin be found?

A3: [, , ] Desmethoxycentaureidin has been isolated from several plant species, highlighting its potential as a naturally occurring bioactive compound. It has been identified in Lippia canescens [], Lantana montevidensis [], and Artemisia alba []. The presence of desmethoxycentaureidin in these diverse plant species suggests a potential role in plant defense mechanisms and warrants further investigation into its ecological significance.

Q4: What is the molecular formula and weight of desmethoxycentaureidin?

A4: Desmethoxycentaureidin possesses the molecular formula C16H12O6 and has a molecular weight of 300.26 g/mol.

Q5: Are there any synthetic routes available for the preparation of desmethoxycentaureidin?

A5: [] Yes, desmethoxycentaureidin can be synthesized. One established method utilizes 2,4-dibenzyloxy-6-hydroxy-3-methoxyacetophenone as a starting material, which undergoes a series of reactions including esterification, diketone formation, cyclization, and hydrogenolysis to yield the desired flavone. This synthetic route provides access to desmethoxycentaureidin and enables further derivatization for structure-activity relationship studies.

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